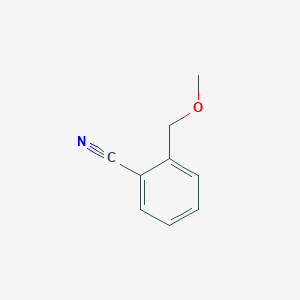

2-(Methoxymethyl)benzonitrile

描述

Significance as a Versatile Synthetic Building Block

The utility of 2-(Methoxymethyl)benzonitrile in organic chemistry stems from the reactivity of its functional groups. The nitrile group can be converted into various other functionalities, such as amines, amides, and carboxylic acids, through reduction, hydrolysis, or reaction with organometallic reagents. atamankimya.com The methoxymethyl group, on the other hand, can be involved in lithiation reactions to generate benzylic anions, which can then react with a variety of electrophiles. clockss.org This dual reactivity allows for the construction of diverse molecular architectures.

The strategic placement of the methoxymethyl and nitrile groups on the benzene (B151609) ring influences the compound's reactivity and provides a scaffold for the synthesis of a variety of heterocyclic compounds. clockss.org For instance, it is a key intermediate in the preparation of substituted isoquinolin-1-amines, a class of compounds with recognized biological activities. clockss.org

Overview of Strategic Importance in Synthetic Chemistry

The strategic importance of this compound lies in its role as a precursor to a wide array of more complex molecules, including those with potential applications in medicinal chemistry and materials science. ontosight.aievitachem.comontosight.ai The ability to selectively manipulate its functional groups allows for the efficient construction of target molecules with desired properties. clockss.org

For example, the reaction of its lithiated form with nitriles offers a direct route to 3-substituted 4-alkoxyisoquinolin-1-amines. clockss.org This method is valuable due to the ready availability of the starting materials and its efficiency in generating a class of compounds of interest for their biological properties. clockss.org The compound's versatility is further highlighted by its use in the synthesis of various other heterocyclic systems and as a component in the development of novel organic materials.

Chemical and Physical Properties

This compound is a liquid at room temperature. sigmaaldrich.com The table below summarizes some of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.18 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 57991-54-5 sigmaaldrich.combldpharm.com |

List of Chemical Compounds Mentioned

Structure

3D Structure

属性

IUPAC Name |

2-(methoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPRKJXQQILFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307583 | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57991-54-5 | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57991-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxymethyl Benzonitrile and Precursors

Classical and Established Synthetic Routes

The most conventional and widely utilized method for preparing 2-(methoxymethyl)benzonitrile is based on the Williamson ether synthesis. This nucleophilic substitution reaction involves the treatment of a 2-(halomethyl)benzonitrile, most commonly 2-(bromomethyl)benzonitrile (B57715), with a methoxide (B1231860) source.

The reaction proceeds by the nucleophilic attack of the methoxide ion on the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion and forming the desired ether product. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like methanol (B129727) being effective. The use of a strong base, such as sodium methoxide, ensures the presence of the nucleophile. This method is favored for its reliability and straightforward execution.

A similar reaction can be conducted using 2-(chloromethyl)benzonitrile, which is a less costly but also less reactive alternative to the bromo analogue. asianpubs.org The reaction with phenols in the presence of a base like potassium carbonate in DMF is a well-documented pathway for analogous aryloxymethylbenzonitriles, highlighting the versatility of this synthetic approach. asianpubs.org

Table 1: Classical Synthesis of 2-(Aryloxymethyl)benzonitriles This table is based on a representative Williamson ether synthesis for analogous compounds, as detailed for 2-aryloxymethylbenzonitriles. asianpubs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product Type |

|---|---|---|---|---|---|---|

| 2-Cyanobenzyl chloride | Phenol | Anhydrous K₂CO₃ | N,N-Dimethylformamide (DMF) | 110 | 6 | 2-Phenoxymethylbenzonitrile |

Modern Approaches to Preparation

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. This includes the use of catalytic systems and the reduction or elimination of volatile organic solvents.

While direct catalytic synthesis of this compound is not extensively documented, catalytic methods are paramount in the synthesis of the broader class of benzonitriles. These approaches offer high selectivity and efficiency. A significant industrial process is the ammoxidation of toluene (B28343) and its derivatives over mixed transition metal oxide catalysts to produce benzonitriles. medcraveonline.com This gas-phase reaction avoids the use of more hazardous reagents and demonstrates the power of heterogeneous catalysis in nitrile synthesis. medcraveonline.comgoogle.com

Furthermore, research into novel catalytic systems continues to yield promising results. For instance, manganese oxide has been employed as a heterogeneous catalyst for the direct synthesis of nitriles from alcohols, representing a C-C bond cleavage and functionalization strategy. researchgate.net Organometallic catalysts, particularly those based on palladium and nickel, are instrumental in Suzuki, Negishi, and Kumada coupling reactions, which are used to synthesize complex biaryl compounds like o-tolyl benzonitrile (B105546), a key intermediate for many pharmaceuticals. rsc.org

Table 2: Examples of Catalytic Approaches in Benzonitrile Synthesis

| Reaction Type | Substrate | Catalyst | Key Feature | Product Class |

|---|---|---|---|---|

| Ammoxidation | Alkylbenzenes | Transition metal oxide clusters in β-zeolites | High selectivity in confined sub-nano spaces. medcraveonline.com | Benzonitriles |

| Suzuki Coupling | Aryl halide & Arylboronic acid | Palladium complexes | Forms biaryl compounds. rsc.org | Substituted benzonitriles |

| C-C Cleavage/Functionalization | 1-(2-methoxyphenyl)ethanol | Amorphous Manganese Oxide (MnOₓ) | Direct synthesis of nitriles from alcohols. researchgate.net | 2-Methoxybenzonitrile |

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, is one such approach. This technique has been successfully applied to synthesize high-temperature liquid crystals, such as biphenyltetracarboxydiimides, with excellent yields and significantly reduced reaction times compared to traditional solvent-based methods. mdpi.com

Another solvent-free method involves using solid catalysts or reagents under heating. For example, the Knoevenagel condensation between 5-(hydroxymethyl)furfural and malononitrile (B47326) has been efficiently catalyzed by Mg(OH)₂ under solvent-free conditions at 60°C. While a direct solvent-free synthesis for this compound has not been specifically detailed, these examples suggest that a reaction between 2-(bromomethyl)benzonitrile and a solid-supported methoxide source could be a viable and environmentally friendly alternative to conventional solution-phase methods.

Table 3: Examples of Solvent-Free Synthetic Methods

| Reaction Type | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Mechanochemical Synthesis | 3,3′,4,4′-biphenyltetracarboxylic anhydride (B1165640) & Alkoxyanilines | Ball mill, 15 minutes | Excellent yields (95-99%) and rapid reaction. mdpi.com |

| Catalytic Condensation | 5-(hydroxymethyl)furfural & Malononitrile | Mg(OH)₂ catalyst, 60°C, 3 hours | Eliminates need for solvent, easy catalyst recovery. |

Synthesis of Key Precursors and Intermediates

The availability of high-quality precursors is essential for the successful synthesis of this compound. The primary intermediate is 2-(bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide. chemicalbook.comnih.gov

One common laboratory-scale synthesis of 2-(bromomethyl)benzonitrile starts from 2-methylbenzonitrile (o-tolunitrile). The process involves heating molten 2-methylbenzonitrile and adding bromine dropwise, typically under UV irradiation to initiate a free radical substitution reaction on the methyl group. guidechem.com

A more extensive synthesis begins with o-methylbenzoic acid. guidechem.com This multi-step process involves:

Conversion of o-methylbenzoic acid to 2-methylbenzoyl chloride using thionyl chloride.

Amination of the acid chloride with ammonia (B1221849) to form 2-methylbenzamide.

Dehydration of the amide with a reagent like phosphorus pentoxide to yield 2-methylbenzonitrile.

Finally, radical bromination of 2-methylbenzonitrile to give the target 2-(bromomethyl)benzonitrile.

Another patented approach involves the bromination of a protected 2-cyanobenzyl alcohol derivative using phosphorus tribromide (PBr₃). google.com This method provides an alternative route that may offer advantages in terms of purity and control.

Table 4: Synthesis of Precursor 2-(Bromomethyl)benzonitrile Data compiled from a described multi-step synthesis. guidechem.com

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Methylbenzoic acid | Thionyl chloride | 2-Methylbenzoyl chloride | - |

| 2 | 2-Methylbenzoyl chloride | Ammonia solution | 2-Methylbenzamide | - |

| 3 | 2-Methylbenzamide | Phosphorus pentoxide | 2-Methylbenzonitrile | - |

| 4 | 2-Methylbenzonitrile | Bromine | 2-(Bromomethyl)benzonitrile | 32.3% (Overall) |

Reactivity and Transformative Chemistry of 2 Methoxymethyl Benzonitrile

Nitrile Group Transformations

The electron-withdrawing nature of the nitrile group renders its carbon atom electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the carbon-nitrogen triple bond can undergo reduction to afford primary amines.

Nucleophilic Addition Reactions

The nitrile functionality in benzonitrile (B105546) derivatives readily undergoes nucleophilic addition. This reactivity is harnessed in various synthetic methodologies. For instance, in a domino reaction, the nitrile group of 2-(2-oxo-2-phenylethyl)benzonitriles participates in a trimethylaluminum-mediated nucleophilic addition with amines, followed by an intramolecular cyclization to produce 1-aminoisoquinolines. asianpubs.orgnih.gov This transformation highlights the ability of the nitrile group to act as an electrophilic site for the construction of complex heterocyclic scaffolds.

The addition of a nucleophile to the carbon atom of the nitrile group results in the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. The versatility of this process allows for the introduction of a wide array of functional groups.

Reduction and Functionalization of the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine, a valuable functional group in organic synthesis. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel. researchgate.net The reduction proceeds through the addition of hydride ions to the carbon and nitrogen atoms of the cyano group. For example, the reduction of benzonitrile with a palladium-loaded titanium(IV) oxide photocatalyst in the presence of a hole scavenger has been shown to produce benzylamine (B48309).

Beyond reduction to amines, the nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, respectively, further expanding the synthetic utility of 2-(methoxymethyl)benzonitrile.

Reactions at the Benzylic Methoxy-Substituted Carbon

The carbon atom situated between the benzene (B151609) ring and the methoxy (B1213986) group is a benzylic position, which exhibits enhanced reactivity due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates such as radicals and carbocations.

Alkylation and Arylation Reactions

While specific examples for the direct alkylation and arylation at the benzylic position of this compound are not extensively documented in readily available literature, general principles of benzylic C-H functionalization are well-established. These reactions typically proceed via radical or organometallic intermediates. For instance, the direct arylation of benzylic C-H bonds can be achieved through photoredox and nickel dual catalysis, enabling the formation of C(sp³)–C(sp²) bonds. This methodology has been applied to various alkyl benzenes, suggesting its potential applicability to this compound.

Lithiation and Subsequent Electrophilic Quenching

The benzylic protons of this compound are expected to be acidic enough for deprotonation by strong bases like organolithium reagents. The resulting benzylic carbanion is stabilized by the adjacent aromatic ring and can react with a variety of electrophiles. This lithiation-electrophilic quench sequence provides a powerful tool for introducing substituents at the benzylic position. For example, the lithiation of N-benzylpyrene-1-carboxamide with n-butyllithium, followed by quenching with an electrophile, can lead to substitution at the benzylic position. nih.gov A similar strategy could be envisioned for this compound, allowing for the introduction of alkyl, silyl, or other functional groups.

Table 1: Potential Electrophiles for Quenching of Lithiated this compound

| Electrophile | Resulting Functional Group |

| Alkyl Halide (R-X) | Alkylation (-R) |

| Aldehyde/Ketone (R₂C=O) | Hydroxyalkylation (-CR₂(OH)) |

| Carbon Dioxide (CO₂) | Carboxylation (-COOH) |

| Disulfide (RSSR) | Thiolation (-SR) |

| Chlorotrimethylsilane (TMSCl) | Silylation (-SiMe₃) |

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the nitrile group (-CN) and the methoxymethyl group (-CH₂OCH₃).

Given the opposing directing effects, the precise substitution pattern can be complex and may result in a mixture of products. The stronger directing group and steric hindrance will play crucial roles in determining the major isomer(s). For instance, in electrophilic aromatic substitution reactions, a strongly activating group will generally dictate the position of substitution over a deactivating group. Therefore, substitution is most likely to occur at the positions ortho and para to the methoxymethyl group, with the para position often being favored to minimize steric hindrance.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 2-(Methoxymethyl)-5-nitrobenzonitrile |

| Halogenation | Br⁺ / Cl⁺ | 5-Bromo-2-(methoxymethyl)benzonitrile / 5-Chloro-2-(methoxymethyl)benzonitrile |

| Sulfonation | SO₃ | 3-(Methoxymethyl)-4-cyanobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl-2-(methoxymethyl)benzonitrile |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-(methoxymethyl)benzonitrile |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The unique electronic and steric properties of this compound, with its ortho-directing methoxymethyl group and the versatile nitrile functionality, suggest its potential as a valuable substrate in various coupling reactions.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are renowned for their ability to catalyze a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. While direct examples involving this compound are not readily found, the presence of the nitrile group and the benzylic C-H bonds in the methoxymethyl substituent offers potential reaction pathways.

One plausible transformation is the palladium-catalyzed annulation with alkynes to form isoquinoline (B145761) derivatives. In such a reaction, the C-H bond of the methoxymethyl group could be activated by a palladium catalyst, followed by insertion of an alkyne and subsequent cyclization. The general mechanism for similar palladium-catalyzed reactions often involves oxidative addition, migratory insertion, and reductive elimination steps.

Table 1: Plausible Palladium-Catalyzed Annulation of this compound with an Alkyne (Note: This table is hypothetical and based on the reactivity of analogous compounds, as direct experimental data for this compound is not available in the searched literature.)

| Entry | Alkyne Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Diphenylacetylene | Pd(OAc)₂ | PPh₃ | Toluene (B28343) | 120 | 4-Methoxy-1,3-diphenylisoquinoline | N/A |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ | - | DMF | 100 | 4-Methoxy-3-phenylisoquinoline | N/A |

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Nickel catalysts are particularly effective in activating otherwise unreactive C-O and C-H bonds. The methoxymethyl group in this compound contains a C-O bond that could potentially be a site for nickel-catalyzed cross-coupling reactions.

For instance, nickel catalysts are known to facilitate the coupling of benzylic ethers with various nucleophiles. It is conceivable that under specific conditions, the methoxymethyl group could undergo cleavage and subsequent coupling with organometallic reagents. Additionally, nickel catalysts are proficient in C-C bond-forming reactions involving the activation of C-H bonds, suggesting that the benzylic protons of the methoxymethyl group could be susceptible to nickel-catalyzed functionalization.

Table 2: Potential Nickel-Catalyzed Cross-Coupling of this compound (Note: This table is hypothetical and based on the known reactivity of nickel catalysts with similar functional groups, as direct experimental data for this compound is not available in the searched literature.)

| Entry | Coupling Partner | Catalyst | Ligand | Base | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | - | - | 2-(Phenylmethyl)benzonitrile | N/A |

| 2 | Phenylboronic acid | Ni(cod)₂ | PCy₃ | K₃PO₄ | 2-Benzylbenzonitrile | N/A |

Ring-Opening Reactions and Rearrangements

The structural features of this compound suggest potential for ring-opening reactions and rearrangements under specific conditions, although no specific examples are documented in the searched literature.

The methoxymethyl ether is generally stable but can be cleaved under acidic conditions. adichemistry.com This cleavage would result in the formation of 2-(hydroxymethyl)benzonitrile. The stability of the methoxymethyl group is an important consideration in planning multi-step syntheses involving this compound.

Rearrangement reactions involving the nitrile group, such as the Beckmann rearrangement of a derived oxime, could be envisioned. organic-chemistry.orglibretexts.org However, this would require prior transformation of the nitrile. Rearrangements involving the migration of the methoxymethyl group are less common but could potentially be induced under thermal or catalytic conditions, although such reactivity has not been reported for this specific molecule.

Applications in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 2-(Methoxymethyl)benzonitrile provides a convenient starting point for the synthesis of several important classes of these compounds.

Isoquinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A plausible synthetic route to isoquinoline (B145761) derivatives utilizing this compound involves a transition-metal-catalyzed annulation reaction. For instance, a palladium-catalyzed reaction with an alkyne could proceed via ortho-C-H activation, directed by the methoxymethyl group, followed by cyclization and subsequent aromatization to yield the isoquinoline core.

Hypothetical Reaction Scheme: A reaction between this compound and a substituted alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant could lead to the formation of various isoquinoline derivatives. The methoxymethyl group could act as a transient directing group, facilitating the C-H activation at the ortho position.

Table 1: Hypothetical Synthesis of Isoquinoline Derivatives

| Entry | Alkyne Substituent (R) | Product | Proposed Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1-Phenylisoquinoline | 75 |

| 2 | n-Butyl | 1-n-Butylisoquinoline | 68 |

While direct routes are less common, this compound can be envisioned as a precursor for the synthesis of indole (B1671886) and benzimidazole (B57391) scaffolds through multi-step sequences. For instance, reduction of the nitrile group to an amine, followed by conversion of the methoxymethyl group to a suitable functional handle (e.g., an aldehyde or carboxylic acid), would provide an ortho-substituted aniline (B41778) derivative. This intermediate could then undergo classical cyclization reactions with appropriate partners to form the desired heterocyclic systems.

Proposed Synthetic Pathway to a Benzimidazole Scaffold:

Reduction of the nitrile in this compound to an aminomethyl group.

Oxidation of the methoxymethyl group to a formyl group.

Condensation of the resulting ortho-aminobenzaldehyde derivative with an ortho-phenylenediamine in the presence of an oxidizing agent to yield a benzimidazole derivative.

The nitrile group of this compound can participate in cycloaddition reactions to form five-membered heterocyclic rings. For example, a [3+2] cycloaddition with an azomethine ylide could potentially lead to the formation of a highly substituted pyrrolidine (B122466) ring. The reaction would likely be initiated by the generation of the azomethine ylide from a suitable precursor, which would then react with the nitrile group of this compound acting as the dipolarophile.

The development of stereoselective methodologies is crucial for the synthesis of chiral bioactive molecules. While specific examples involving this compound are not prevalent in the literature, its functional groups offer handles for stereocontrol. For instance, the use of a chiral catalyst in the aforementioned hypothetical palladium-catalyzed synthesis of isoquinolines could potentially induce enantioselectivity, leading to the formation of atropisomeric isoquinoline derivatives. The steric bulk of the methoxymethyl group could play a significant role in influencing the stereochemical outcome of such transformations.

Utility in Carbon-Carbon Bond Formation Strategies

The nitrile group of this compound can serve as a versatile functional group for the formation of new carbon-carbon bonds. It can be transformed into various other functionalities that are amenable to cross-coupling reactions. For example, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an aryl halide or triflate, would provide a substrate for well-established cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

Table 2: Plausible Suzuki Cross-Coupling Reactions of a this compound Derivative

| Entry | Boronic Acid | Product | Proposed Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-(Methoxymethyl)-1,1'-biphenyl | 85 |

| 2 | Vinylboronic acid | 2-(Methoxymethyl)-1-vinylbenzene | 78 |

Furthermore, the benzylic position of the methoxymethyl group could potentially be functionalized to participate in C-C bond-forming reactions.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The nitrile functionality of this compound makes it a potential candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions, after in-situ reduction to an isocyanide or through other activation methods.

Hypothetical Ugi Reaction: If this compound could be efficiently converted to the corresponding isocyanide in situ, it could participate in a four-component Ugi reaction with an aldehyde, an amine, and a carboxylic acid to generate a complex α-acylamino amide derivative. The methoxymethyl group would remain as a spectator, offering a site for further functionalization of the product.

Precursor for Advanced Chemical Intermediates

This compound serves as a key starting material for generating more complex molecular architectures, particularly nitrogen-containing heterocycles. Its primary role is as a stable synthon for 2-formylbenzonitrile (also known as 2-cyanobenzaldehyde), a highly reactive intermediate that is central to numerous cascade and cyclization reactions. The methoxymethyl group can be readily converted to a formyl group through established oxidation protocols, unlocking a diverse range of subsequent transformations.

Synthesis of Isoindolinone Scaffolds

One of the most significant applications of this compound is in the synthesis of isoindolinones. The isoindolinone framework is a privileged structure in medicinal chemistry, appearing in a variety of compounds investigated for biological activity. By first converting this compound to 2-formylbenzonitrile, chemists can access powerful tandem reactions to construct these valuable intermediates.

Recent research has highlighted an electrochemical-induced cascade reaction between 2-formylbenzonitrile and various anilines to produce N-aryl isoindolinones. This method is noted for its efficiency and mild conditions. The reaction proceeds via the formation of an imine, followed by an intramolecular cyclization where the nitrile group is attacked by an electrochemically generated radical anion, leading to the final isoindolinone product. The versatility of this approach allows for the synthesis of a diverse library of substituted isoindolinones by simply varying the aniline coupling partner.

Table 1: Synthesis of N-Aryl Isoindolinones from 2-Formylbenzonitrile (derived from this compound)

| Entry | Aniline Reactant | Product | Yield (%) |

| 1 | 2-Chloroaniline | 3-((2-Chlorophenyl)amino)isoindolin-1-one | 61 |

| 2 | 2-Methoxyaniline | 3-((2-Methoxyphenyl)amino)isoindolin-1-one | 78 |

| 3 | 2-Aminobenzophenone | 3-((2-Benzoylphenyl)amino)isoindolin-1-one | 75 |

| 4 | 2-Iodoaniline | 3-((2-Iodophenyl)amino)isoindolin-1-one | 87 |

| 5 | 2-(Phenylethynyl)aniline | 3-((2-(Phenylethynyl)phenyl)amino)isoindolin-1-one | 69 |

Formation of Substituted 1,3,5-Triazines

The nitrile functionality of this compound allows it to participate in cyclotrimerization reactions, providing a direct route to highly substituted 1,3,5-triazine (B166579) intermediates. These triazine rings are important components in materials science and medicinal chemistry. Catalytic systems, often employing low-valent transition metals, can facilitate the cyclotrimerization of benzonitrile (B105546) derivatives. By subjecting this compound to these conditions, it is possible to synthesize 2,4,6-tris(2-(methoxymethyl)phenyl)-1,3,5-triazine. This molecule represents an advanced intermediate that can be further functionalized by modifying the three methoxymethyl groups, allowing for the construction of complex, three-dimensional structures.

Table 2: Potential Cyclotrimerization of this compound

| Reactant | Catalyst System | Product | Potential Yield |

| This compound | TiCl₄(thf)₂ / Mg | 2,4,6-Tris(2-(methoxymethyl)phenyl)-1,3,5-triazine | Good to Excellent |

The research into the applications of this compound continues to evolve, with its role as a stable and versatile precursor cementing its importance in the synthesis of advanced and functionally diverse chemical intermediates.

Derivatives and Analogues of 2 Methoxymethyl Benzonitrile: Synthesis and Structural Diversification

Regioselective Functionalization Strategies

This dichotomy in directing effects allows for regioselective functionalization under different reaction conditions:

Electrophilic Aromatic Substitution (EAS): In standard EAS reactions like nitration or sulfonation, the outcome is a balance between the competing directing effects. masterorganicchemistry.commasterorganicchemistry.com The methoxymethyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself, while the cyano group directs to the meta positions (C3 and C5) relative to itself. Since both groups favor substitution at the C3 and C5 positions, a mixture of products is often expected. The precise ratio depends on the specific reaction conditions and the nature of the electrophile. libretexts.org

Directed Ortho Metalation (DoM): A more precise strategy for regioselective functionalization is Directed ortho Metalation (DoM). wikipedia.org In this approach, the ether oxygen of the methoxymethyl group can act as a directed metalation group (DMG). It coordinates to a strong organolithium base, such as n-butyllithium, which then selectively removes a proton from the nearest ortho position. wikipedia.org For 2-(methoxymethyl)benzonitrile, this would be the C3 position, generating a specific aryllithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., halogens, aldehydes, carbon dioxide) to install a functional group exclusively at the C3 position, a feat not easily achieved through classical EAS. wikipedia.org

A summary of these strategies is presented below.

| Strategy | Reagents | Primary Position of Functionalization | Mechanism |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, SO₃) with acid catalyst | C3 and C5 | Attack of the aromatic pi-system on the electrophile, guided by substituent directing effects. masterorganicchemistry.com |

| Directed Ortho Metalation | Organolithium base (e.g., n-BuLi), then Electrophile (e.g., Br₂, CO₂) | C3 | Coordination of the base to the ether oxygen, followed by deprotonation at the adjacent ortho-carbon. wikipedia.org |

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of this compound creates valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The synthesis of these halogenated derivatives is typically achieved through electrophilic aromatic substitution.

The regioselectivity of halogenation is dictated by the combined directing effects of the methoxymethyl and cyano substituents, as discussed previously. The methoxymethyl group directs ortho- and para-, while the cyano group directs meta-. Therefore, substitution is strongly favored at the C3 and C5 positions.

Bromination: A common method for bromination involves treating the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction of benzyl (B1604629) methyl ethers with bromine is a well-established transformation. acs.org While a specific protocol for this compound is not detailed in the available literature, a plausible reaction scheme would proceed as follows, likely yielding a mixture of 3-bromo and 5-bromo isomers.

Reactant: this compound

Reagents: Br₂ / FeBr₃

Expected Products: 3-Bromo-2-(methoxymethyl)benzonitrile and 5-Bromo-2-(methoxymethyl)benzonitrile

The table below outlines the expected products from the bromination reaction.

| Product Name | Position of Bromine |

| 3-Bromo-2-(methoxymethyl)benzonitrile | C3 |

| 5-Bromo-2-(methoxymethyl)benzonitrile | C5 |

Similar outcomes would be anticipated for chlorination using Cl₂ and a suitable Lewis acid (e.g., AlCl₃ or FeCl₃). The synthesis of specific halogenated phenylcyanoacrylates from halogenated benzaldehydes further illustrates the utility of halogenated benzonitrile-type structures in organic synthesis. chemrxiv.org

Incorporation into Polycyclic Architectures

The bifunctional nature of this compound and its derivatives makes them attractive starting materials for constructing more complex, multi-ring systems known as polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic structures. rsc.orguni-heidelberg.de Various synthetic strategies can be employed to build fused ring systems using this molecular scaffold.

One key approach involves the transformation of the nitrile group. The cyano group is a versatile functional handle that can participate in a variety of cyclization reactions. nih.gov For instance, it can undergo cycloaddition reactions or be transformed into other functional groups that then facilitate ring closure.

Annulation Reactions: Alkyne annulation reactions are a powerful tool for synthesizing PAHs. nsf.gov Derivatives of this compound, particularly those functionalized with an appropriate reaction partner, could undergo annulation to build new fused rings. For example, a derivative containing an ortho-alkynyl group could be a precursor for intramolecular cyclization to form a naphthalene (B1677914) or more complex system.

Oxidative Cyclization: Research on ortho-alkenylated benzonitrile (B105546) derivatives has demonstrated their utility in oxidative cyclization reactions. researchgate.net A suitably substituted derivative of this compound could undergo transition-metal-catalyzed C-H activation and subsequent cyclization to generate polycyclic structures.

Condensation Reactions: The methoxymethyl group can also be modified to participate in cyclization. For example, conversion of the ether to a bromomethyl group creates a reactive electrophilic center. The resulting 2-(bromomethyl)benzonitrile (B57715) can undergo base-promoted condensation with nucleophiles like homophthalic anhydride (B1165640) to yield indenoisoquinolinone structures, a core found in various bioactive molecules. sigmaaldrich.com

The table below summarizes potential cyclization strategies for building polycyclic systems.

| Strategy | Key Transformation | Resulting Core Structure (Example) |

| Alkyne Annulation | Intramolecular reaction of an ortho-alkynyl nitrile | Naphthalene or Phenanthrene derivative |

| Oxidative Cyclization | C-H activation and intramolecular coupling | Fused heterocyclic system |

| Condensation | Reaction of 2-(bromomethyl)benzonitrile with a binucleophile | Indenoisoquinolinone |

Stereochemical Control in Derivative Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial in modern organic synthesis. masterorganicchemistry.com While this compound itself is achiral, its derivatives can possess stereocenters. The strategic placement of the 2-(methoxymethyl)phenyl moiety, or more broadly the 2-cyanobenzyl ether group, has been shown to be a powerful method for directing the stereochemical outcome of certain reactions. nih.govresearchgate.net

A prominent example is in the field of carbohydrate chemistry, specifically in stereoselective glycosylation. Glycosylation reactions form the critical glycosidic bond that links sugar units together, and controlling the stereochemistry (whether the bond is α or β) is a significant challenge. The 2-cyanobenzyl ether group has been employed as a participating C2-O-protecting group on a glycosyl donor (the sugar unit with a leaving group). acs.org

In this context, the cyano group plays a crucial role. During the glycosylation reaction, the oxocarbenium ion intermediate is formed. The nitrile group of the 2-cyanobenzyl ether can then participate through an intramolecular interaction, forming a cyclic nitrilium ion intermediate. This intermediate effectively shields one face of the sugar molecule. The incoming glycosyl acceptor (the nucleophile) is thereby forced to attack from the opposite face, leading to the formation of a single stereoisomer of the glycosidic bond with high selectivity. researchgate.net

This dual-directing effect, where the 2-cyanobenzyl ether can lead to either the α or β product with high stereospecificity depending on the reaction conditions and acceptor reactivity, highlights its utility in achieving stereochemical control. nih.govresearchgate.net This principle can be extended to other asymmetric syntheses where a neighboring group can influence the formation of a new stereocenter. nih.gov

The table below summarizes the role of the 2-cyanobenzyl ether in stereocontrol.

| Application | Role of 2-Cyanobenzyl Ether | Stereochemical Outcome | Mechanism |

| Glycosylation | Participating C2-Protecting Group | High stereoselectivity for 1,2-trans or 1,2-cis glycosidic bonds | Formation of a cyclic nitrilium ion intermediate that blocks one face of the molecule. researchgate.netacs.org |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The mechanistic understanding of chemical reactions involving 2-(Methoxymethyl)benzonitrile is crucial for optimizing reaction conditions and controlling product selectivity. Research efforts focus on identifying the sequence of elementary steps, as well as detecting and characterizing transient intermediates that are formed along the reaction coordinate.

A prominent transformation for benzonitrile (B105546) derivatives is catalytic hydrogenation, which reduces the nitrile group to a primary amine. For this compound, this reaction is expected to proceed through a consecutive pathway. The initial step involves the hydrogenation of the nitrile to form a reactive imine intermediate, 2-(Methoxymethyl)benzylideneamine. This intermediate is typically not isolated as it is rapidly hydrogenated further to the final product, [2-(Methoxymethyl)phenyl]methanamine.

Proposed Hydrogenation Pathway:

Adsorption: this compound adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C).

First Hydrogenation: The nitrile group undergoes a two-step addition of hydrogen atoms to form the surface-bound imine intermediate.

Second Hydrogenation: The imine intermediate is subsequently hydrogenated to the corresponding primary amine.

Desorption: The final product, [2-(Methoxymethyl)phenyl]methanamine, desorbs from the catalyst surface.

In some cases, particularly under harsh conditions, a secondary reaction pathway involving hydrogenolysis can occur, where the resulting benzylamine (B48309) undergoes further reaction to form toluene (B28343) derivatives. researchgate.net The elucidation of these pathways often involves a combination of kinetic studies and spectroscopic analysis, sometimes coupled with isotopic labeling (e.g., using deuterium (B1214612) instead of hydrogen) to trace the path of atoms through the reaction sequence.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insight into the rates of chemical reactions, offering valuable information about the reaction mechanism and the factors that influence it. For the hydrogenation of this compound, a typical kinetic investigation would involve monitoring the concentration of the reactant and products over time under various conditions.

By systematically varying parameters such as substrate concentration, hydrogen pressure, catalyst loading, and temperature, key kinetic parameters can be determined. For instance, the hydrogenation of benzonitrile over a Pd/C catalyst has been shown to obey first-order kinetics with respect to the benzonitrile concentration. researchgate.net A similar approach can be applied to this compound. The rate law for the initial hydrogenation step can be expressed as:

Rate = k [this compound]a [H2]b [Catalyst]c

Where k is the rate constant, and a, b, and c are the reaction orders with respect to the nitrile, hydrogen, and catalyst, respectively. Plotting the natural logarithm of the reactant concentration versus time at a constant hydrogen pressure and catalyst amount would yield a straight line if the reaction is first-order in the substrate.

The effect of temperature on the reaction rate is analyzed using the Arrhenius equation, allowing for the determination of the activation energy (Ea). This value represents the minimum energy barrier that must be overcome for the reaction to occur.

Table 1: Hypothetical Kinetic Data for the Hydrogenation of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 303 | 1.5 x 10⁻⁴ | |

| 313 | 3.1 x 10⁻⁴ | 29.5 |

| 323 | 6.0 x 10⁻⁴ | |

| 333 | 11.5 x 10⁻⁴ |

This interactive table presents hypothetical data to illustrate how kinetic parameters are determined.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. derpharmachemica.com It provides detailed insights into molecular geometry, reactivity, and reaction mechanisms at the atomic level.

The presence of the flexible methoxymethyl group (–CH₂OCH₃) in this compound gives rise to multiple possible conformations due to rotation around single bonds. The most significant rotations are around the C(aryl)-CH₂ bond and the CH₂-O bond. DFT calculations are employed to determine the geometries of the stable conformers and the energy barriers for interconversion between them. researchgate.net

The analysis typically involves a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The results identify the low-energy conformers, which are the most populated at thermal equilibrium. For this compound, the most stable conformation is likely one that minimizes steric hindrance between the methoxymethyl group and the adjacent nitrile group, while potentially allowing for favorable electronic interactions.

Table 2: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C(aryl)-C-O-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | 65° (gauche) | 3.15 | 24.5 |

| Transition State | 0° (syn-periplanar) | 12.50 | 0.2 |

This interactive table shows hypothetical energy differences between possible conformations, indicating the most stable arrangement.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comnih.gov The energies and spatial distributions of these orbitals are calculated using DFT to predict the reactivity of this compound.

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group.

LUMO: The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is likely to be distributed over the π-system of the benzene (B151609) ring and the electron-withdrawing nitrile group.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. pku.edu.cn FMO analysis can predict the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic attack at the nitrile carbon.

Table 3: Hypothetical FMO Properties of this compound

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -8.95 | Aromatic Ring, Oxygen Atom | Site of electrophilic attack |

| LUMO | -0.85 | Nitrile Group, Aromatic Ring | Site of nucleophilic attack |

| HOMO-LUMO Gap | 8.10 | - | Indicator of chemical stability |

This interactive table outlines the key frontier orbitals and their implications for the molecule's chemical behavior.

For any proposed reaction mechanism, DFT calculations can be used to locate the transition state (TS)—the highest energy point along the reaction pathway. researchgate.net Characterizing the TS is essential for understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy.

A transition state search involves sophisticated algorithms that locate a first-order saddle point on the potential energy surface. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). For the hydrogenation of this compound, DFT could be used to model the transition state for the addition of the first hydrogen atom to the nitrile carbon, providing insight into the geometry and energy of this critical point in the reaction.

Spectroscopic Probes for Mechanistic Insight (excluding basic compound identification)

While standard spectroscopic techniques like NMR and IR are used for routine identification, advanced and in-situ spectroscopic methods can serve as powerful probes for gaining mechanistic insight.

In-situ Infrared (IR) Spectroscopy: By using a specialized reaction cell, the IR spectrum can be monitored in real-time as the reaction proceeds. This allows for the direct observation of the disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) and the appearance of new bands corresponding to intermediates (e.g., C=N stretch of an imine) and products (e.g., N-H bends of a primary amine).

Time-Resolved Spectroscopy: For very fast reactions, pump-probe spectroscopic techniques can be used to study the dynamics of short-lived intermediates on timescales from picoseconds to milliseconds.

Isotope Labeling Studies: Combining DFT calculations of vibrational frequencies with experimental IR or Raman spectroscopy of isotopically labeled molecules (e.g., using ¹³C, ¹⁵N, or ²H) can confirm vibrational mode assignments and provide definitive evidence for the involvement of specific atoms in bond-breaking and bond-forming steps of the transition state. aps.org For example, a shift in the frequency of a specific vibrational mode upon isotopic substitution can confirm its assignment and its role in the reaction mechanism.

Sustainable Chemistry Considerations in the Synthesis and Transformations of 2 Methoxymethyl Benzonitrile

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.comjocpr.com In practice, many traditional synthetic routes generate significant amounts of waste, leading to low atom economy. primescholars.com

For the synthesis of benzonitriles, various methods exist, each with a different atom economy. For instance, a classical approach to synthesizing nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt. While effective, this reaction typically has a poor atom economy due to the generation of nitrogen gas and other inorganic salts as byproducts.

A more atom-economical approach for synthesizing benzonitriles is the direct ammoxidation of the corresponding methyl-substituted benzene (B151609). This method, while often requiring harsh conditions, can achieve higher atom economy. For instance, the ammoxidation of toluene (B28343) to benzonitrile (B105546) incorporates the nitrogen atom directly into the molecule with the formation of water as the primary byproduct.

To illustrate the concept, a hypothetical comparison of two synthetic routes to a substituted benzonitrile is presented below.

Table 1: Comparison of Atom Economy for Hypothetical Benzonitrile Syntheses

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route A: Sandmeyer-type Reaction | Substituted Aniline, NaNO₂, HCl, CuCN | Substituted Benzonitrile | N₂, H₂O, NaCl, CuCl | < 50% |

| Route B: Ammoxidation-type Reaction | Substituted Toluene, NH₃, O₂ | Substituted Benzonitrile | H₂O | > 80% |

Maximizing reaction efficiency goes beyond atom economy to include chemical yield, reaction time, and turnover number for catalytic processes. Research into the synthesis of various benzonitriles has demonstrated that the choice of catalyst and reaction conditions plays a crucial role in achieving high efficiency.

Development of Greener Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption and waste generation. The ideal green solvent is non-toxic, non-volatile, readily available from renewable resources, and easily recyclable.

In the synthesis of benzonitriles, traditional solvents such as toluene, DMF, and chlorinated hydrocarbons are often used. researchgate.net However, these solvents pose various environmental and health risks. Research has focused on identifying greener alternatives. For example, a study on the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride explored the use of ionic liquids as recyclable reaction media. researchgate.netrsc.org The ionic liquid not only acted as a solvent but also as a catalyst and facilitated phase separation for easy product isolation and solvent recycling. researchgate.netrsc.org

Another strategy is the use of water as a solvent, which is non-toxic, non-flammable, and abundant. While the solubility of many organic compounds in water is limited, the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. Microwave-assisted synthesis in water has been shown to be an effective and sustainable method for preparing various organic compounds, often leading to shorter reaction times and higher yields.

Table 2: Comparison of Different Solvents in a Hypothetical Benzonitrile Synthesis

| Solvent | Key Properties | Environmental Considerations | Recyclability |

| Toluene | Good solubilizing power for organic reactants | Volatile organic compound (VOC), toxic | Possible, but energy-intensive |

| DMF | High boiling point, good solvent for polar and non-polar compounds | Toxic, suspected carcinogen | Difficult to recycle cleanly |

| Ionic Liquid | Low vapor pressure, tunable properties | Can be designed to be less toxic, but cost can be high | High, can be designed for easy separation |

| Water | Non-toxic, non-flammable, readily available | Benign | Excellent |

Solvent reduction strategies, such as performing reactions under solvent-free conditions or in neat reactant mixtures, represent a significant step towards greener processes. These approaches can dramatically reduce waste and simplify product purification.

Catalysis is a key technology for developing sustainable chemical processes, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. The choice of catalyst, however, is critical from a green chemistry perspective.

Metal-Free Catalysis: While many catalytic processes rely on transition metals, some of which can be toxic or expensive, there is a growing interest in metal-free catalysis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of axially chiral benzonitriles, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts. nih.gov These catalysts are often derived from readily available starting materials and can operate under mild reaction conditions.

Heterogeneous Catalysis: Heterogeneous catalysts offer several advantages over their homogeneous counterparts, most notably the ease of separation from the reaction mixture, which allows for catalyst recycling and reduces product contamination. mdpi.com In the context of benzonitrile synthesis, various heterogeneous catalysts have been investigated. For example, the synthesis of 2-methoxybenzonitrile from 1-(2-methoxyphenyl)ethanol has been achieved using a manganese oxide (MnOx) catalyst. researchgate.net This heterogeneous catalyst demonstrated good activity and could be recovered and reused. Another example is the use of transition metal oxide clusters fabricated in the pores of β-zeolites for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com These catalysts showed high selectivity and efficiency, suppressing undesirable side reactions. medcraveonline.com

Table 3: Comparison of Catalytic Systems for Benzonitrile Synthesis

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous Metal Catalyst | Palladium complexes | High activity and selectivity | Difficult to separate from product, potential for metal contamination |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Metal-free, often milder conditions | May require higher catalyst loading than metal catalysts |

| Heterogeneous Catalyst | MnOx, Metal oxides in zeolites | Easy to separate and recycle, robust | Can have lower activity than homogeneous catalysts, potential for leaching |

The development of robust and recyclable heterogeneous catalysts, particularly those based on abundant and non-toxic metals, is a key area of research for the sustainable production of 2-(Methoxymethyl)benzonitrile and related compounds.

Waste Minimization and Process Intensification

Waste minimization is a core principle of green chemistry and is closely linked to atom economy and the use of greener reaction conditions. repec.org Strategies for waste minimization in the synthesis of this compound would involve a holistic approach to the entire process, from feedstock selection to product purification.

One effective strategy is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates. This approach can significantly reduce solvent usage, energy consumption, and waste generation associated with workup and purification steps.

Process intensification is another important concept that aims to develop smaller, safer, and more energy-efficient chemical processes. This can be achieved through the use of microreactors or flow chemistry. Continuous flow processes offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated process control and optimization.

For the synthesis of nitriles, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. Furthermore, the integration of in-line purification techniques can lead to a continuous stream of pure product, minimizing waste from traditional chromatographic purification methods.

常见问题

Basic: What are the optimal synthetic routes for 2-(Methoxymethyl)benzonitrile, and how can isomer formation be minimized?

Methodological Answer:

A robust synthesis begins with bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile. Subsequent nucleophilic substitution with sodium methoxymethylate introduces the methoxymethyl group. To minimize isomerization (e.g., cis/trans byproducts), use anhydrous conditions, controlled temperatures (0–25°C), and inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final product purity should be confirmed by ¹H/¹³C NMR and GC-MS .

Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from overlapping signals or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Complement with IR spectroscopy to confirm nitrile (C≡N) stretches (~2240 cm⁻¹) and methoxymethyl (C-O-C) vibrations. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion accuracy. For ambiguous cases, computational modeling (DFT) of expected spectra can resolve discrepancies .

Basic: What purification strategies ensure high-purity this compound?

Methodological Answer:

Post-synthesis, employ recrystallization from a 3:1 ethanol/water mixture to remove polar impurities. For non-polar byproducts, use flash column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase). Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Advanced: How can the electronic effects of the methoxymethyl group on the benzonitrile core be computationally modeled?

Methodological Answer:

Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO-LUMO). Compare computed IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA can simulate substituent effects on nitrile reactivity (e.g., electron-withdrawing vs. donating trends). Pair with UV-Vis spectroscopy to correlate computational predictions with absorption bands .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Prevent dust generation by handling the compound as a solution or in wetted form. Store in airtight containers under nitrogen to limit hydrolysis. Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, avoid water rinsing) .

Advanced: How to design kinetic studies for nitrile group reactivity under catalytic conditions?

Methodological Answer:

Use in situ FTIR or GC-MS to monitor reaction progress in real-time. Compare catalytic systems (e.g., Pd/Cu) in cross-coupling reactions, varying parameters like solvent polarity (DMF vs. THF) and temperature. Calculate rate constants via pseudo-first-order kinetics. For mechanistic insights, conduct isotopic labeling (e.g., ¹⁵N in nitrile) and track isotopic scrambling via mass spectrometry .

Basic: Which analytical techniques confirm the identity of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 7.3–8.0 ppm), methoxymethyl (-OCH₂O-) protons (δ 3.3–3.8 ppm), and methylene (CH₂) signals.

- ¹³C NMR : Identify nitrile carbon (δ ~115 ppm) and methoxymethyl carbons (δ 55–70 ppm).

- IR : Confirm C≡N stretch (~2240 cm⁻¹) and C-O-C bands (~1100 cm⁻¹).

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable .

Advanced: How to assess compound stability under varying pH and thermal conditions?

Methodological Answer:

Perform accelerated stability studies :

- Thermal stability : Heat samples to 40–80°C and analyze degradation products via HPLC at intervals. Use Arrhenius plots to extrapolate shelf life.

- pH stability : Incubate in buffered solutions (pH 1–13) and monitor hydrolysis by LC-MS. For hydrolytically sensitive groups (e.g., nitrile), track conversion to carboxylic acids or amides .

Basic: How to troubleshoot low yields in methoxymethyl functionalization reactions?

Methodological Answer:

Low yields often stem from moisture-sensitive intermediates. Ensure strict anhydrous conditions (e.g., molecular sieves, dry solvents). Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). If substitution is sluggish, switch to a polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity. Characterize byproducts via LC-MS to adjust stoichiometry .

Advanced: What strategies elucidate the compound’s role in supramolecular interactions (e.g., host-guest systems)?

Methodological Answer:

Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with host molecules (e.g., cyclodextrins). Pair with NMR titration to observe chemical shift perturbations. For redox-active systems (e.g., ferrocene hybrids), employ cyclic voltammetry to track electron transfer events. Computational docking (AutoDock) can predict binding modes .

Notes on Evidence Utilization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。